

crystal structure of 2,2'-Dimethoxy-1,1'-binaphthalene

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Compound of Interest

Compound Name: 2,2'-Dimethoxy-1,1'-binaphthalene

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An In-depth Technical Guide to the Crystal Structure of **2,2'-Dimethoxy-1,1'-binaphthalene**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the crystal structure of **2,2'-dimethoxy-1,1'-binaphthalene**, a pivotal molecule in the field of asymmetric synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallographic properties, and functional implications of this unique chiral compound.

Introduction: The Significance of Atropisomeric Chirality

2,2'-Dimethoxy-1,1'-binaphthalene is a derivative of the well-known 1,1'-bi-2-naphthol (BINOL) scaffold, a cornerstone of modern stereoselective chemistry.^[1] Its importance stems from its axial chirality, a phenomenon known as atropisomerism. Unlike molecules with chiral centers, the chirality of **2,2'-dimethoxy-1,1'-binaphthalene** arises from hindered rotation around the C1-C1' single bond connecting the two naphthalene rings.^{[2][3][4]} This restricted rotation creates stable, non-superimposable mirror-image isomers (enantiomers) that do not interconvert at room temperature.

The ability to synthesize and utilize enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit

drastically different biological activities and toxicities.^{[5][6]} **2,2'-Dimethoxy-1,1'-binaphthalene** and its derivatives serve as powerful chiral ligands and auxiliaries, enabling the synthesis of single-enantiomer products with high efficiency and precision.^{[7][8]} This guide elucidates the structural underpinnings of this capability, starting from its synthesis and culminating in its solid-state architecture.

Synthesis and Crystallization Protocol

The synthesis of **2,2'-dimethoxy-1,1'-binaphthalene** is typically achieved through the methylation of the corresponding diol, 1,1'-binaphthalene-2,2'-diol (BINOL). This process protects the hydroxyl groups and is a key step in the synthesis of more complex binaphthyl-based ligands.^[2]

Experimental Protocol: Synthesis of (R)-2,2',7,7'-tetramethoxy-1,1'-binaphthalene (A Representative Analog)

The following protocol, adapted from literature, describes the methylation of a related BINOL derivative and illustrates the general principles applicable to the synthesis of the title compound.^[2]

- **Reactant Preparation:** Dissolve the enantiopure diol (e.g., (R)-7,7'-dimethoxy-[1,1'-binaphthalene]-2,2'-diol) in acetone.
- **Addition of Base:** Add an excess amount of potassium carbonate (K_2CO_3) to the solution. The base acts to deprotonate the hydroxyl groups, forming the more nucleophilic alkoxide.
- **Methylation:** Add methyl iodide (CH_3I) to the mixture. The iodide is an excellent leaving group, facilitating the S_N2 reaction where the alkoxide displaces the iodide, forming the methyl ether.
- **Reaction Conditions:** The reaction is typically stirred at room temperature or with gentle heating to ensure completion.
- **Workup and Purification:** After the reaction is complete, the inorganic salts are filtered off. The solvent is removed under reduced pressure.

- Crystallization: The crude product is purified by recrystallization. For **2,2'-dimethoxy-1,1'-binaphthalene**, dissolving the solid in a solvent system like ethyl acetate and petroleum ether followed by slow evaporation of the solvent can yield high-quality crystals suitable for X-ray diffraction analysis.[1]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis and crystallization of **2,2'-Dimethoxy-1,1'-binaphthalene**.

Crystal Structure Analysis

The solid-state structure of binaphthyl derivatives provides critical insights into the molecular conformation and intermolecular interactions that govern their properties and function. While a specific dataset for the title compound is referenced by the Cambridge Crystallographic Data Centre (CCDC Number 258234), we will analyze the detailed published data for the closely related (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl ($C_{24}H_{22}O_4$) to illustrate the core structural features.[1][9]

Crystallographic Data Summary

Parameter	Value for (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl[1]
Chemical Formula	C ₂₄ H ₂₂ O ₄
Molecular Weight (Mr)	374.42
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	10.8608 (13)
b (Å)	12.6158 (14)
c (Å)	29.419 (3)
Volume (Å ³)	4030.9 (8)
Z (Molecules per cell)	8
Temperature (K)	296

Molecular Structure: The Dihedral Angle

The defining feature of the **2,2'-dimethoxy-1,1'-binaphthalene** molecule is the spatial arrangement of its two naphthalene rings. Due to steric hindrance, the rings are not coplanar. Instead, they are twisted relative to each other around the C1-C1' bond, creating a chiral axis. The degree of this twist is quantified by the dihedral angle.

In the crystal structure of the related methoxymethoxy derivative, the asymmetric unit contains two independent molecules with dihedral angles between the naphthalene ring systems of 83.0 (1) $^{\circ}$ and 89.0 (1) $^{\circ}$.^[1] This significant deviation from planarity is the structural origin of the molecule's atropisomerism. The bulky methoxy groups at the 2 and 2' positions, along with the hydrogen atoms at the 8 and 8' positions, create a high rotational barrier that "locks" the molecule into one of two stable enantiomeric conformations.^[2]

Caption: The dihedral angle between naphthalene rings defines the molecule's axial chirality.

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of binaphthyl derivatives are organized into a stable crystal lattice through a network of weak intermolecular forces. For the methoxymethoxy analog, the primary interactions observed are weak C—H \cdots O hydrogen bonds.^[1] These interactions involve hydrogen atoms from the aromatic rings and methylene groups acting as donors, and the oxygen atoms of the methoxy groups acting as acceptors.

These non-covalent bonds, while individually weak, collectively contribute to the stability of the crystal structure and influence its macroscopic properties, such as melting point and solubility. The specific arrangement of molecules in the lattice, or crystal packing, is determined by the interplay of molecular shape and the optimization of these intermolecular forces.

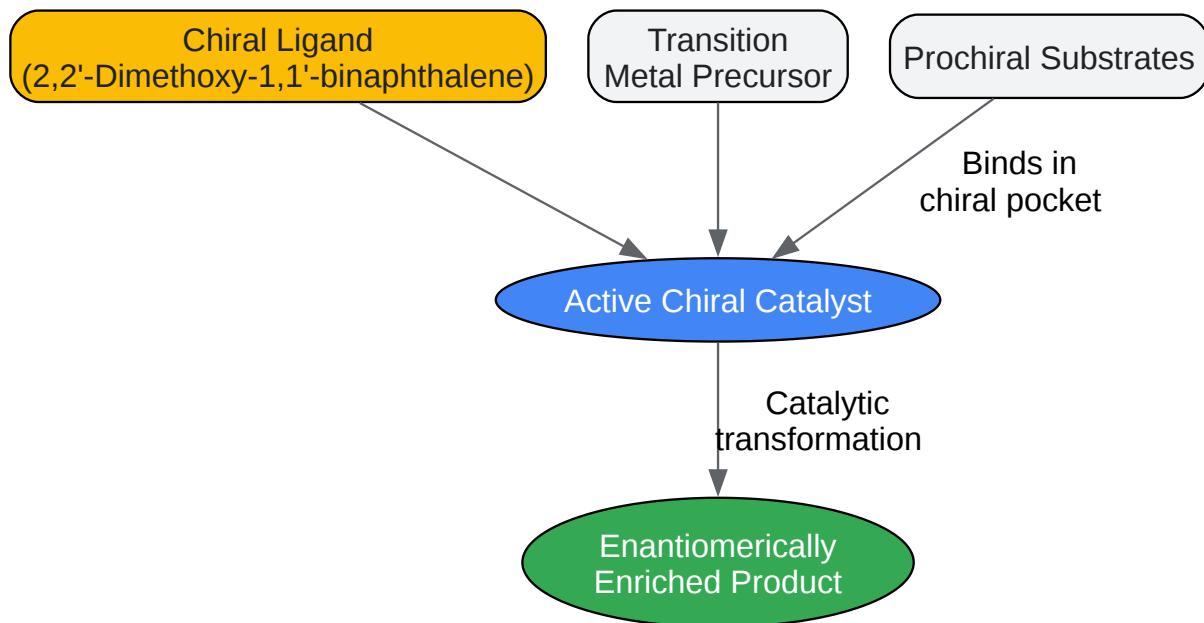
Application in Asymmetric Catalysis and Drug Development

The true value of **2,2'-dimethoxy-1,1'-binaphthalene** lies in its application as a chiral ligand in asymmetric catalysis.^{[7][8]} Its C₂-symmetric backbone provides a well-defined and predictable chiral environment when coordinated to a transition metal center (e.g., Palladium, Rhodium, Ruthenium).

Mechanism of Chiral Induction

- Ligand-Metal Complex Formation: The binaphthyl derivative coordinates to a metal center.
- Creation of a Chiral Pocket: The specific 3D geometry of the ligand, dictated by its dihedral angle, creates a chiral "pocket" around the catalytically active metal.
- Stereoselective Substrate Binding: When prochiral substrates approach the metal center, one orientation is sterically favored over the other.
- Enantioselective Transformation: The chemical reaction (e.g., hydrogenation, C-C bond formation) proceeds, and the steric bias imposed by the chiral ligand directs the formation of one enantiomer of the product in excess.^[2]

This principle is fundamental to the synthesis of enantiomerically pure pharmaceuticals, where the stereochemistry of a molecule is critical to its therapeutic effect.^[5] The naphthalene scaffold itself is a privileged structure found in numerous FDA-approved drugs, highlighting the importance of naphthalene-based building blocks in medicinal chemistry.^[6]



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Caption: Logical flow of asymmetric catalysis using a chiral binaphthyl ligand.

Conclusion

The crystal structure of **2,2'-dimethoxy-1,1'-binaphthalene** provides a clear blueprint for its function as a premier chiral molecule. Its defining structural feature—a large dihedral angle between the naphthalene moieties—is the origin of its stable axial chirality. This atropisomerism, locked in place by steric hindrance, allows the molecule to serve as a highly effective ligand for inducing stereoselectivity in a wide array of chemical transformations. The insights gained from its solid-state analysis underscore its role as an indispensable tool for researchers and scientists dedicated to the precise art of asymmetric synthesis and the development of next-generation chiral drugs and materials.^{[5][7]}

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